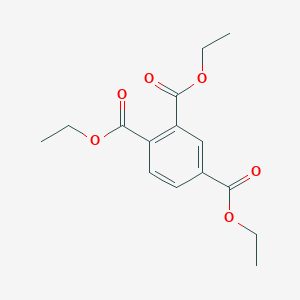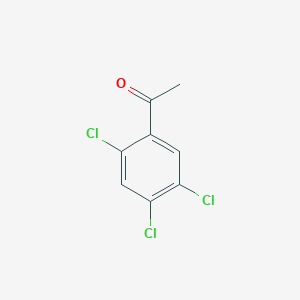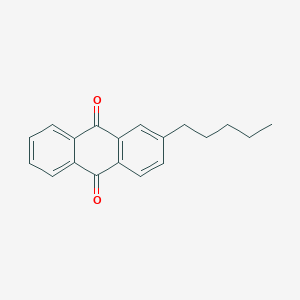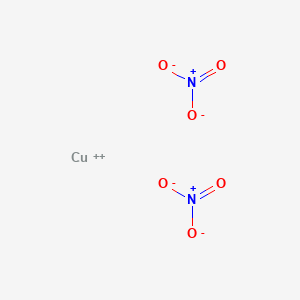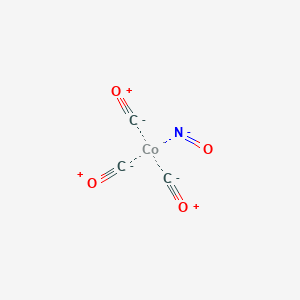
三羰基亚硝酰钴
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tricarbonylnitrosylcobalt, also known as cobalt tricarbonyl nitrosyl, is an organocobalt compound with the chemical formula Co(CO)₃(NO). It is a dark red volatile oil that is soluble in nonpolar solvents. This compound is one of the simplest metal nitrosyls and is highly toxic, similar to nickel tetracarbonyl .
科学研究应用
Tricarbonylnitrosylcobalt has several applications in scientific research:
Biology and Medicine: While its direct applications in biology and medicine are limited due to its toxicity, it serves as a model compound for studying metal-ligand interactions.
作用机制
Target of Action
Tricarbonylnitrosylcobalt (Co(CO)3NO) is a widely used organometallic cobalt precursor . It is primarily targeted for cobalt growth in advanced technologies . The high metal content of this compound is associated with low incorporation of impurities, such as C, N, and O, resulting in high conductivity .
Mode of Action
The mode of action of Co(CO)3NO involves the dissociation of the NO ligand on the precursor . This process is enhanced by electronic excitation . Two dissociation pathways of the NO ligand on the precursor have been demonstrated based on first-principles calculations .
Biochemical Pathways
The biochemical pathways affected by Co(CO)3NO are related to the dissociation of the NO ligand. Detailed electronic structures are further analyzed to provide an insight into dynamics following the electronic excitations . This study sheds light on the underlying mechanism of the electronic-excitation-induced dissociation, especially in molecules with complex chemical bonds such as Co(CO)3NO .
Pharmacokinetics
It is known that the compound is a dark red volatile oil that is soluble in nonpolar solvents .
Result of Action
The result of Co(CO)3NO’s action is the creation of reactive dangling bonds at low temperatures by using an energetic electron beam . This corresponds to the initial stage of a cobalt film deposition, which is typically slow and requires to be accelerated .
Action Environment
The action of Co(CO)3NO is influenced by environmental factors. For instance, the reaction of the gas phase Co(CO)3NO can mimic that on an inert oxide surface . Also, the compound’s reaction is enhanced by electronic excitation .
准备方法
Synthetic Routes and Reaction Conditions: Tricarbonylnitrosylcobalt is typically prepared by treating dicobalt octacarbonyl with nitric oxide. The reaction can be represented as follows: [ \text{Co}_2(\text{CO})_8 + 2 \text{NO} \rightarrow 2 \text{Co}(\text{CO})_3(\text{NO}) + 2 \text{CO} ] This reaction involves the substitution of carbonyl ligands with nitric oxide under controlled conditions .
Industrial Production Methods: While specific industrial production methods are not extensively documented, the preparation of tricarbonylnitrosylcobalt generally follows the laboratory synthesis route. Industrial production would likely involve scaling up the reaction while ensuring safety measures due to the compound’s toxicity.
化学反应分析
Types of Reactions: Tricarbonylnitrosylcobalt undergoes various chemical reactions, including:
Substitution Reactions: The compound readily undergoes substitution by Lewis bases such as tertiary phosphines and isocyanides, often accompanied by the loss of carbon monoxide.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific details on these reactions are less documented.
Common Reagents and Conditions:
Lewis Bases: Tertiary phosphines and isocyanides are common reagents used in substitution reactions.
Reaction Conditions: These reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures.
Major Products:
Substitution Products: The major products of substitution reactions are cobalt complexes with the new ligands replacing carbon monoxide.
相似化合物的比较
Nickel Tetracarbonyl (Ni(CO)₄): Similar in its high toxicity and volatility.
Iron Pentacarbonyl (Fe(CO)₅): Another metal carbonyl compound with similar properties but different reactivity.
Uniqueness: Tricarbonylnitrosylcobalt is unique due to its combination of carbonyl and nitrosyl ligands, which impart distinct electronic and structural properties. Its ability to undergo substitution reactions readily and its applications in advanced deposition techniques highlight its versatility compared to other metal carbonyls .
属性
CAS 编号 |
14096-82-3 |
|---|---|
分子式 |
C3CoNO4+ |
分子量 |
172.97 g/mol |
IUPAC 名称 |
azanylidyneoxidanium;carbon monoxide;cobalt |
InChI |
InChI=1S/3CO.Co.NO/c3*1-2;;1-2/q;;;;+1 |
InChI 键 |
CLGGYLPFFQPHLY-UHFFFAOYSA-N |
SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].[N-]=O.[Co] |
规范 SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].N#[O+].[Co] |
产品来源 |
United States |
Q1: What happens when Tricarbonylnitrosylcobalt is exposed to UV light?
A1: Studies using time-resolved infrared absorption spectroscopy reveal that upon 248-nm photolysis in the gas phase, Tricarbonylnitrosylcobalt undergoes sequential ligand elimination, primarily forming CoCO. This reactive species can then interact with the parent Tricarbonylnitrosylcobalt molecule, leading to the formation of a binuclear species, potentially (Co2(CO)4NO), with an as-yet unconfirmed structure. [] Further reactions with carbon monoxide can lead to the formation of Co(CO)3 and ultimately Co(CO)4. [] This photochemical behavior is comparable to that observed in other metal carbonyls, suggesting a potential pattern in their photolysis mechanisms. [] Similar experiments conducted in frozen gas matrices at 20 K using infrared spectroscopy confirm the formation of dicarbonylnitrosylcobalt [Co(CO)2(NO)] as a three-coordinate species upon UV photolysis of Tricarbonylnitrosylcobalt. []
Q2: Can Tricarbonylnitrosylcobalt undergo complete carbonyl substitution?
A2: Yes, research indicates that complete carbonyl substitution is possible in Tricarbonylnitrosylcobalt. For instance, reactions with trifluoromethylphosphine ligands (P(CF3)nX3–n, where n = 1 or 2 and X = F, Cl, Br, or I) at room temperature primarily yield [Co(CO)2(NO)L], with L being the phosphine ligand. [] Increasing the reaction temperature allows for complete substitution of the carbonyl groups with fluorophosphine ligands, resulting in the formation of [Co(NO)L3]. []
Q3: What is the molecular geometry of Tricarbonylnitrosylcobalt?
A3: Gas-phase electron diffraction studies have been instrumental in determining the structure of Tricarbonylnitrosylcobalt. [] The molecule exhibits a tetrahedral geometry around the central cobalt atom, with three carbonyl ligands (CO) and one nitrosyl ligand (NO) occupying the vertices.
Q4: Are there any catalytic applications of Tricarbonylnitrosylcobalt?
A4: Tricarbonylnitrosylcobalt has been explored for its catalytic activity, particularly in the context of sonochemistry. When subjected to high-intensity ultrasound, volatile organometallic compounds like Tricarbonylnitrosylcobalt undergo sonochemical decomposition, yielding nanostructured materials. [] Interestingly, these nanostructured materials, often consisting of agglomerated nanometer-sized clusters, exhibit promising catalytic properties in reactions such as hydrocarbon reforming and carbon monoxide hydrogenation. []
Q5: How do the structural modifications of phosphine ligands impact their interaction with Tricarbonylnitrosylcobalt?
A5: Research has shown that the nature of the substituents on phosphine ligands significantly influences their binding affinity to Tricarbonylnitrosylcobalt. [] A displacement series, constructed by observing exchange reactions between coordinated and free phosphine ligands in complexes like [Co(CO)2(NO)L], demonstrates this trend: P(CF3)F2 ≈ P(CF3)F > P(CF3)Cl2 ≈ P(CF3)2Cl > PBr(CF3)2 > P(CF3)H2 > P(CF3)2I > PBr2(CF3). This series suggests that the electron-withdrawing or -donating ability of the substituents on the phosphine ligand plays a key role in modulating the strength of the cobalt-phosphorus bond. []
Q6: Can computational chemistry provide insights into the electronic structure of Tricarbonylnitrosylcobalt?
A6: Absolutely, computational methods like Xα-SW and configuration interaction calculations have been employed to elucidate the electronic structure and properties of Tricarbonylnitrosylcobalt. [, ] These calculations offer valuable information about the molecule's valence ionization potentials, shedding light on its electronic structure and bonding characteristics.
Q7: What novel compounds were synthesized during the study of Tricarbonylnitrosylcobalt in liquid hydrogen chloride?
A7: Investigations into the reactivity of Tricarbonylnitrosylcobalt in liquid hydrogen chloride, a unique solvent, led to the isolation of two novel compounds: tetrachlorotricarbonyldinickel and dichlorodinitrosylnickel. [] These discoveries, supported by infrared spectroscopy and magnetic property analyses, offer valuable insights into the reactivity of Tricarbonylnitrosylcobalt in unconventional chemical environments. []
Q8: How can Tricarbonylnitrosylcobalt be used to study site isolation in polymers?
A8: Researchers have creatively utilized Tricarbonylnitrosylcobalt to probe site isolation within polymers. For instance, a copolymer of p-styryldiphenylphosphine and divinylbenzene was synthesized and subsequently treated with Tricarbonylnitrosylcobalt to form a polymer-metal complex. [] Infrared spectroscopic analysis of this complex, particularly its behavior in various solvents, provided valuable information about the accessibility and reactivity of the incorporated metal centers within the polymer matrix. []
Q9: How does Tricarbonylnitrosylcobalt compare to other catalysts in the cyclization of 2-methylbut-3-yn-2-ol?
A9: Tricarbonylnitrosylcobalt, alongside other catalytic systems like carbonyltriphenylphosphinenickel(0) compounds and nickel(II) derivatives in the presence of triphenylphosphine, can catalyze the cyclization of 2-methylbut-3-yn-2-ol to form aromatic compounds. [] Interestingly, these seemingly distinct catalytic systems exhibit comparable activity, suggesting a potential commonality in their catalytic mechanisms. []
Q10: What spectroscopic techniques are commonly employed to characterize Tricarbonylnitrosylcobalt?
A10: Infrared (IR) spectroscopy is widely used to characterize Tricarbonylnitrosylcobalt, especially for identifying the characteristic stretching vibrations of the carbonyl (CO) and nitrosyl (NO) ligands. [, , , , ] Nuclear magnetic resonance (NMR) spectroscopy, particularly 59Co NMR, is also employed to gain insights into the electronic environment surrounding the cobalt nucleus. [] UV-Vis spectroscopy provides information about the electronic transitions within the molecule, complementing the data obtained from IR and NMR studies. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





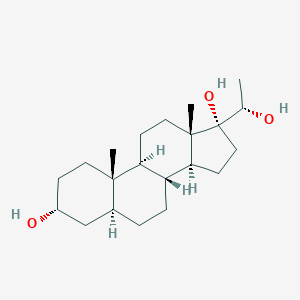

![N-[(Z)-ethylideneamino]benzamide](/img/structure/B82068.png)




